2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Lipophilicity Membrane permeability Drug-likeness

2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic tetrahydroquinoline (THQ)-based acetamide with the molecular formula C18H17FN2O2 and a molecular weight of 312.34 Da. Its computed physicochemical profile includes a clogP of 2.83, a topological polar surface area (TPSA) of 42.43 Ų, and zero hydrogen bond donors (HBD), placing it within favorable oral drug-like space.

Molecular Formula C18H17FN2O2
Molecular Weight 312.344
CAS No. 921999-36-2
Cat. No. B2902215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS921999-36-2
Molecular FormulaC18H17FN2O2
Molecular Weight312.344
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O2/c1-21-16-8-7-15(11-13(16)4-9-18(21)23)20-17(22)10-12-2-5-14(19)6-3-12/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,22)
InChIKeyYKQVJMUPBRPULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 921999-36-2): Core Scaffold and Physicochemical Identity


2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic tetrahydroquinoline (THQ)-based acetamide with the molecular formula C18H17FN2O2 and a molecular weight of 312.34 Da. Its computed physicochemical profile includes a clogP of 2.83, a topological polar surface area (TPSA) of 42.43 Ų, and zero hydrogen bond donors (HBD), placing it within favorable oral drug-like space [1]. The compound belongs to a broader class of N-substituted THQ derivatives that have been explored for their ability to modulate opioid receptors, kinases, and other therapeutic targets, where even minor modifications to the N-1 substituent and the position of the acetamide side chain can profoundly alter biological activity and metabolic stability [2].

Why 2-(4-Fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Cannot Be Replaced by In-Class Analogs Without Verification


Tetrahydroquinoline acetamides bearing a 4-fluorophenyl moiety constitute a family of structurally related compounds that differ primarily in their N-1 substitution, the presence or absence of the 2-oxo group, and the position of the acetamide attachment on the THQ ring (C6 vs. C7). Published SAR studies on THQ-based ligands have demonstrated that N-substitution alone can alter receptor selectivity, functional efficacy, and metabolic stability by up to 10-fold, while positional isomerism of the pendant amide further modulates target engagement [1]. Consequently, procurement decisions that treat any 4-fluorophenyl-THQ-acetamide as interchangeable risk introducing uncontrolled variables in biological assays. The quantitative evidence below maps the specific structural differentiators of the N-methyl-2-oxo-6-yl isomer relative to its nearest commercially available comparators, highlighting dimensions where generic substitution would be scientifically unsound without direct experimental confirmation.

Head-to-Head Physicochemical and Structural Differentiation of 2-(4-Fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide from Its Closest Analogs


Increased Lipophilicity (clogP 2.83) Relative to the Des-Methyl Analog Confers Superior Predicted Membrane Permeability

The target compound carries an N-1 methyl group, absent in the direct des-methyl comparator 2-(4-fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 921999-99-7). This N-methylation increases the computed clogP from an estimated ~2.3 (des-methyl) to 2.83 (target), a difference consistent with the established Hansch π value of +0.5 for an aliphatic CH3 group on a nitrogen [1]. Higher lipophilicity within this range is generally associated with improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Membrane permeability Drug-likeness

Absence of Hydrogen Bond Donors (HBD = 0) Distinguishes the Target from N–H-Containing Analogs with Implications for Blood-Brain Barrier Penetration

The N-1 methyl substituent eliminates the hydrogen bond donor present in the des-methyl analog (CAS 921999-99-7), which retains an N–H group (HBD = 1). The target compound exhibits HBD = 0, a property that correlates with improved CNS penetration according to the widely adopted rule of CNS MPO (Multiparameter Optimization) scoring [1] . By contrast, the des-methyl analog's single HBD may reduce passive diffusion across the blood-brain barrier, making the target compound a more suitable candidate for neuroscience target screening campaigns.

Hydrogen bonding CNS permeability Drug design

Molecular Weight Increment of +14 Da Over the Des-Methyl Analog Modifies Predicted Solubility and Passive Permeability

The target compound (MW 312.34 Da) is 14.03 Da heavier than its des-methyl counterpart (MW 298.31 Da; CAS 921999-99-7) owing to the single N–CH3 substitution [1] . While a 14 Da difference is modest, it pushes the target further from the des-methyl's lower molecular weight advantage in predicted aqueous solubility (Yalkowsky general solubility equation). Researchers selecting compounds for biophysical assays or in vivo studies where solubility-limited absorption is a concern should note that the des-methyl analog has a slight solubility advantage, whereas the target offers the lipophilicity and HBD benefits described above.

Molecular weight Aqueous solubility ADME

N-Methyl-2-oxo Substitution Pattern Confers Metabolic Stability Advantages Over N-Acetyl and N-Sulfonyl Analogs (Class-Level SAR)

In a systematic SAR study of N-substituted THQ-core opioid ligands, Harland et al. (2016) demonstrated that N-acyl and N-sulfonyl modifications can drastically alter metabolic stability relative to N-alkyl or N–H analogs, with certain N-substitutions producing up to a 10-fold improvement in in vitro half-life [1]. The target compound's N-methyl-2-oxo motif represents a distinct electronic and steric environment compared to the N-methanesulfonyl analog (CAS 941971-92-2; C18H19FN2O3S, MW 362.42) or the N-acetyl-C7 analog (CAS 898464-94-3; C19H19FN2O2) . Although direct metabolic stability data for the target compound have not been published, the class-level evidence indicates that the N-methyl-2-oxo combination is likely to exhibit a metabolic profile divergent from both the electron-withdrawing sulfonyl and the bulkier acetyl substituents, with implications for hepatic clearance and assay interference.

Metabolic stability N-substitution THQ scaffold

C6 Acetamide Substitution Confers Distinct Target Engagement Geometry Compared to C7-Substituted Isomers

The target compound carries the 2-(4-fluorophenyl)acetamide group at the C6 position of the THQ ring, whereas close analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide (CAS 898464-94-3) place the identical side chain at C7. In THQ-based opioid ligands, Harland et al. demonstrated that the spatial orientation of pendant groups relative to the THQ core significantly affects receptor subtype selectivity and functional efficacy [1]. Although direct pharmacological comparisons between the C6 and C7 isomers of the 4-fluorophenylacetamide series have not been published, the positional isomerism introduces a distinct exit vector for the acetamide side chain that is expected to produce different binding poses when docked into shared protein targets [1].

Positional isomerism Target engagement THQ SAR

Optimal Procurement and Experimental Application Scenarios for 2-(4-Fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide


CNS-Targeted Screening Libraries Where Zero HBD and Moderate Lipophilicity Are Prerequisites

The target compound's HBD = 0 profile and clogP of 2.83 align with CNS MPO criteria for brain-penetrant small molecules [1]. Screening collections assembled for neurodegenerative disease, psychiatric disorder, or pain targets should prioritize this compound over the des-methyl analog (HBD = 1, CAS 921999-99-7) when passive blood-brain barrier penetration is a desired property .

THQ Scaffold SAR Expansion Requiring a Defined N-Methyl-2-oxo Baseline

When building structure-activity relationships around the THQ core, this compound serves as a well-defined N-methyl-2-oxo-6-yl reference point. Its substitution pattern is distinct from the N-methanesulfonyl analog (CAS 941971-92-2) and the N-acetyl-C7 analog (CAS 898464-94-3), enabling systematic exploration of electronic and steric effects at the N-1 position as documented in the THQ opioid ligand literature [2].

Permeability-Limited Cell-Based Assays Where Lipophilicity Differentiation Is Critical

With a clogP of 2.83, the target compound offers a measurable lipophilicity advantage over the des-methyl analog (estimated clogP ~2.3) [1]. In parallel cell-based permeability assays (e.g., Caco-2 or MDCK), the approximately 3-fold predicted difference in octanol-water partitioning can serve as a useful comparator for evaluating the contribution of N-methylation to cellular uptake, making this compound a strategic choice for mechanistic ADME studies [1].

In Vitro Metabolic Stability Profiling of N-Substituted THQ Series

Class-level SAR indicates that N-substitution on the THQ scaffold can alter metabolic half-life by up to 10-fold [2]. The target compound can be included alongside its N-H, N-acetyl, and N-sulfonyl analogs in liver microsome or hepatocyte stability assays to empirically quantify the metabolic liability associated with the N-methyl-2-oxo motif, providing decision-critical data for lead optimization campaigns.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.